molecular formula C16H12ClN3O B11104630 2-(4-chlorophenyl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide

2-(4-chlorophenyl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide

Cat. No.: B11104630
M. Wt: 297.74 g/mol
InChI Key: SRUQRMQXVBYCBZ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenyl group and a cyanophenyl group linked through an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(4-chlorophenyl)acetohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

    Preparation of 2-(4-chlorophenyl)acetohydrazide: This intermediate can be synthesized by reacting 4-chlorophenylacetic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid.

    Condensation Reaction: The 2-(4-chlorophenyl)acetohydrazide is then reacted with 4-cyanobenzaldehyde in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

While the laboratory synthesis of 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Oxidized derivatives of the hydrazide moiety.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of both chlorophenyl and cyanophenyl groups suggests that it could interact with multiple biological targets, making it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetohydrazide: Lacks the cyanophenyl group, making it less versatile in terms of chemical reactivity.

    N’-(4-cyanophenyl)methylidene]acetohydrazide: Lacks the chlorophenyl group, which may reduce its biological activity.

    4-chlorobenzaldehyde: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.

Uniqueness

2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenyl and cyanophenyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications in various fields. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12ClN3O/c17-15-7-5-12(6-8-15)9-16(21)20-19-11-14-3-1-13(10-18)2-4-14/h1-8,11H,9H2,(H,20,21)/b19-11+

InChI Key

SRUQRMQXVBYCBZ-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.